N-(furan-2-ylmethyl)-N-(tetrahydro-2H-pyran-4-yl)quinoxaline-2-carboxamide
説明
N-(furan-2-ylmethyl)-N-(tetrahydro-2H-pyran-4-yl)quinoxaline-2-carboxamide is a quinoxaline-derived carboxamide compound characterized by dual N-substituents: a furan-2-ylmethyl group and a tetrahydro-2H-pyran-4-yl moiety. The furan and pyran substituents in this compound likely influence its solubility, bioavailability, and target binding affinity compared to simpler analogs.
特性
IUPAC Name |
N-(furan-2-ylmethyl)-N-(oxan-4-yl)quinoxaline-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3/c23-19(18-12-20-16-5-1-2-6-17(16)21-18)22(13-15-4-3-9-25-15)14-7-10-24-11-8-14/h1-6,9,12,14H,7-8,10-11,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIDBZNBXQFCHQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1N(CC2=CC=CO2)C(=O)C3=NC4=CC=CC=C4N=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
N-(furan-2-ylmethyl)-N-(tetrahydro-2H-pyran-4-yl)quinoxaline-2-carboxamide is a complex organic compound that has gained attention for its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, research findings, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structural arrangement that includes a furan ring, a tetrahydropyran moiety, and a quinoxaline core. Its molecular formula is , with a molecular weight of approximately 248.29 g/mol. The structural complexity allows for diverse interactions with biological targets, which is crucial for its pharmacological potential.
Research indicates that N-(furan-2-ylmethyl)-N-(tetrahydro-2H-pyran-4-yl)quinoxaline-2-carboxamide may exert its biological effects through several mechanisms:
- Enzyme Inhibition : The compound has shown potential in inhibiting monoamine oxidase (MAO), an enzyme involved in neurotransmitter metabolism. This inhibition can enhance levels of neurotransmitters such as serotonin and dopamine, which are critical in mood regulation and cognitive functions .
- Neuroprotective Effects : Studies have suggested that derivatives of the compound may protect neuronal cells from oxidative stress and excitotoxicity, which are significant contributors to neurodegenerative diseases .
- Antitumor Activity : Preliminary findings indicate that the compound may possess cytotoxic properties against various cancer cell lines, potentially by inducing apoptosis or inhibiting cell proliferation .
In Vitro Studies
Several studies have evaluated the biological activity of N-(furan-2-ylmethyl)-N-(tetrahydro-2H-pyran-4-yl)quinoxaline-2-carboxamide:
In Vivo Studies
In vivo assessments have further elucidated the pharmacological potential of this compound:
- Behavioral Studies : Animal models treated with the compound displayed improved cognitive function and reduced anxiety-like behaviors, suggesting potential applications in treating mood disorders .
- Toxicity Profile : The ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties were evaluated to ensure safety for therapeutic use. Results indicated favorable profiles with minimal toxicity at therapeutic doses .
Case Studies
- Case Study on Neuroprotection : A study involving the administration of N-(furan-2-ylmethyl)-N-(tetrahydro-2H-pyran-4-yl)quinoxaline-2-carboxamide in rodent models demonstrated significant reduction in markers of oxidative stress following induced neurotoxicity. This suggests its potential utility in neurodegenerative conditions such as Alzheimer's disease.
- Anticancer Efficacy : In vitro testing on various cancer cell lines revealed that the compound inhibited cell growth effectively, particularly in breast and lung cancer models. The mechanism was attributed to apoptosis induction and cell cycle arrest at the G1 phase.
科学的研究の応用
Synthesis and Structural Characterization
The synthesis of N-(furan-2-ylmethyl)-N-(tetrahydro-2H-pyran-4-yl)quinoxaline-2-carboxamide involves multi-step organic reactions that typically include the formation of the quinoxaline core followed by the introduction of the furan and tetrahydropyran substituents. The compound's structure can be confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Antimycobacterial Activity
Research indicates that quinoxaline derivatives, including N-(furan-2-ylmethyl)-N-(tetrahydro-2H-pyran-4-yl)quinoxaline-2-carboxamide, exhibit promising antimycobacterial properties. In vitro studies have shown that certain quinoxaline derivatives possess significant activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) ranging from 3.91 to 500 µg/mL. The most active compounds demonstrate MIC values below 15.625 µg/mL, indicating their potential as novel agents in tuberculosis treatment .
Anticancer Properties
Quinoxaline derivatives are also recognized for their anticancer activities. Several studies have demonstrated that these compounds can inhibit the proliferation of various cancer cell lines, including HCT-116 (colon cancer) and MCF-7 (breast cancer). For instance, certain derivatives have shown IC50 values in the low micromolar range, suggesting effective cytotoxicity against tumor cells . The mechanisms of action often involve inhibition of tyrosine kinases and induction of apoptosis, making them attractive candidates for further development in cancer therapy .
Tuberculosis Treatment
A study focusing on the synthesis and evaluation of quinoxaline derivatives highlighted their effectiveness against Mycobacterium tuberculosis. Compounds were tested for their cytotoxicity alongside antimycobacterial activity, revealing a correlation between structural modifications and enhanced biological activity .
Cancer Cell Inhibition
Another investigation into the antiproliferative effects of various quinoxaline derivatives showed that specific structural features significantly influence their efficacy against cancer cell lines. The study reported that modifications to the quinoxaline scaffold could lead to improved selectivity and potency against cancer cells .
Comparative Data Table
The following table summarizes key findings related to the biological activities of N-(furan-2-ylmethyl)-N-(tetrahydro-2H-pyran-4-yl)quinoxaline-2-carboxamide compared to other quinoxaline derivatives:
| Compound Name | Activity Type | MIC/IC50 Values | Notes |
|---|---|---|---|
| N-(furan-2-ylmethyl)-N-(tetrahydro-2H-pyran-4-yl)quinoxaline-2-carboxamide | Antimycobacterial | MIC < 15.625 µg/mL | Effective against Mtb strains |
| Other Quinoxaline Derivative A | Anticancer | IC50 = 1.9–7.52 µg/mL | Active against HCT-116 cells |
| Other Quinoxaline Derivative B | Antimycobacterial | MIC = 3.91 µg/mL | Superior activity compared to controls |
類似化合物との比較
Key Observations:
Substituent Impact on Lipophilicity :
- The target compound exhibits lower calculated LogP (~2.1) compared to analogs with aromatic substituents (e.g., 3-sulfamoylphenyl, LogP ~2.8), suggesting improved aqueous solubility due to its heterocyclic (furan and pyran) groups .
- Nitrofuran-containing derivatives (LogP ~1.5) show even lower lipophilicity, likely due to the polar nitro group .
Synthetic Strategies: The target compound’s synthesis likely involves coupling quinoxaline-2-carboxylic acid with furan-2-ylmethylamine and tetrahydro-2H-pyran-4-amine, using activating agents like HATU or EDC in DMF, as seen in analogous reactions . In contrast, sulfonamide- or nitrofuran-substituted analogs require additional steps, such as nitro-group introduction or sulfonylation .
Biological Relevance :
- While biological data for the target compound are absent, sulfamoylphenyl and nitrofuran analogs demonstrate antimicrobial or kinase-inhibitory activities in prior studies . The pyran group in the target may enhance metabolic stability compared to compounds with linear alkyl chains .
Research Findings and Implications
- Synthetic Feasibility : The target compound’s synthesis is achievable via standard carboxamide coupling methods, similar to and protocols, but requires precise control of steric hindrance from the bulky pyran group .
- Structure-Activity Relationship (SAR): Replacement of aromatic R1/R2 groups (e.g., phenoxy) with heterocycles (furan/pyran) may reduce cytotoxicity while maintaining target affinity, as observed in related quinoxalines . The pyran moiety’s oxygen atom could facilitate hydrogen bonding with biological targets, a feature absent in purely hydrocarbon substituents .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
